Metoprolol tartrate
Vue d'ensemble
Description
Metoprolol tartrate: is a racemic mixture of metoprolol, a beta-adrenergic receptor blocker, combined with tartaric acid. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The compound is known for its ability to reduce heart rate, cardiac output, and blood pressure by blocking beta-1 adrenergic receptors in the heart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol tartrate involves the reaction of metoprolol with tartaric acid. The process typically includes the following steps:
Synthesis of Metoprolol: Metoprolol is synthesized by reacting 4-(2-methoxyethyl)phenol with epichlorohydrin to form glycidyl ether, which is then reacted with isopropylamine to yield metoprolol.
Formation of this compound: Metoprolol is then combined with tartaric acid in a stoichiometric ratio to form the racemic mixture. The reaction is carried out in an appropriate solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of metoprolol and tartaric acid are synthesized and purified.
Combination and Crystallization: The two compounds are combined in large reactors, and the resulting mixture is crystallized to obtain the final product. The crystallization process is optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Metoprolol tartrate undergoes various chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction of metoprolol can yield secondary alcohols.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted metoprolol derivatives.
Applications De Recherche Scientifique
Metoprolol tartrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: It is extensively researched for its therapeutic effects in cardiovascular diseases, including its pharmacokinetics and pharmacodynamics.
Industry: this compound is used in the formulation of pharmaceutical products for the treatment of heart-related conditions.
Mécanisme D'action
The mechanism of action of Metoprolol tartrate involves the competitive blocking of beta-1 adrenergic receptors in the heart. By inhibiting the binding of endogenous catecholamines (such as adrenaline and noradrenaline) to these receptors, the compound reduces heart rate, myocardial contractility, and cardiac output. This leads to a decrease in blood pressure and oxygen demand by the heart, making it effective in treating hypertension and angina .
Comparaison Avec Des Composés Similaires
Propranolol: Another beta-blocker used for similar cardiovascular conditions but non-selective for beta-1 and beta-2 receptors.
Atenolol: A selective beta-1 blocker with a longer half-life compared to metoprolol.
Bisoprolol: A highly selective beta-1 blocker with fewer side effects.
Uniqueness of Metoprolol tartrate: this compound is unique due to its specific combination with tartaric acid, which enhances its solubility and stability. Additionally, its selective beta-1 adrenergic receptor blocking properties make it particularly effective in reducing cardiac workload without significant bronchoconstriction, a common side effect of non-selective beta-blockers .
Activité Biologique
Metoprolol tartrate is a beta-1 selective adrenergic receptor blocker primarily used in the management of hypertension, heart failure, and myocardial infarction. This article delves into its biological activity, pharmacokinetics, and clinical efficacy, supported by research findings and data tables.
This compound exhibits a preferential blocking effect on beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. This selectivity results in decreased heart rate and contractility, leading to reduced myocardial oxygen demand.
- Absorption: After oral administration, metoprolol is rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours. The bioavailability is approximately 39% due to first-pass metabolism in the liver .
- Distribution: It is about 12% bound to human serum albumin and can cross the blood-brain barrier, achieving concentrations in cerebrospinal fluid that are about 78% of plasma levels .
- Elimination: The elimination half-life is approximately 3 to 7 hours, with renal excretion playing a significant role in its clearance.
1. Myocardial Infarction
A pivotal study involving 1,395 patients demonstrated that this compound significantly reduces mortality by 36% at three months post-myocardial infarction when administered intravenously followed by oral therapy . The study also noted reductions in ventricular fibrillation incidents and chest pain.
2. Hypertension Management
In a clinical trial assessing the impact of CYP2D6 polymorphisms on metoprolol's efficacy, it was found that poor metabolizers exhibited a more pronounced reduction in heart rate compared to extensive metabolizers (p < 0.0001) . However, blood pressure responses were not significantly different across genotypes.
3. Heart Failure
Comparative studies between this compound and carvedilol in patients with heart failure indicated that while both drugs provide similar hemodynamic benefits, carvedilol offers additional mortality benefits . A meta-analysis showed that carvedilol extended median survival significantly compared to metoprolol.
Bioavailability Studies
Recent advancements have explored alternative delivery systems aimed at enhancing the bioavailability of this compound:
Delivery Method | Bioavailability | Duration of Action |
---|---|---|
Oral Tablet | 39.37% ± 11.4% | 12 hours |
Sublingual Niosomal Film | 91.06% ± 13.28% | 24 hours |
A study highlighted that sublingual administration via fast-dissolving niosomal films significantly improves drug absorption and prolongs therapeutic effects compared to traditional oral tablets .
Case Study: CYP2D6 Genotyping Impact
In a multicenter trial (PEAR-2), participants receiving this compound showed significant variability in heart rate response based on their CYP2D6 genotype. Those with certain genetic variants experienced greater reductions in heart rate after two weeks of treatment, emphasizing the importance of personalized medicine in optimizing beta-blocker therapy .
Research Findings on Heart Failure Management
A randomized trial comparing this compound with carvedilol in patients with atrial fibrillation and heart failure concluded that while both medications are effective, carvedilol may provide superior outcomes regarding mortality rates associated with heart failure exacerbations .
Propriétés
IUPAC Name |
(2R,3S)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULWPYYGQCFMP-NPHUUBOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-17-7 | |
Record name | Metoprolol tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.